![molecular formula C14H21NO4 B2686354 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid CAS No. 362002-03-7](/img/structure/B2686354.png)
5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid
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Description
5-Tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid, also known as 5-tert-butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid (5-TB-MFMF-3-COOH) is a synthetic compound that has been used in a variety of scientific research applications. It is a carboxylic acid derivative of 5-tert-butyl-2-morpholin-4-ylmethyl-furan (5-TB-MFMF). 5-TB-MFMF-3-COOH has been studied for its potential use in drug development, biochemistry, and physiology.
Scientific Research Applications
Synthesis and Reactivity 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid, a compound with potential applications in material science and organic synthesis, can participate in various chemical transformations. The synthesis of halomethyl derivatives of furan carboxylic acids and their reactivity towards nucleophilic agents exemplifies the compound's utility in synthesizing organophosphorus derivatives. These derivatives show potential for further reactions with secondary amines and sodium butanethiolate, demonstrating the compound's versatility in creating a range of functionalized molecules (Pevzner, 2003).
Catalysis and Polymer Synthesis The furan carboxylic acids, closely related to the compound , serve as crucial intermediates in the production of biofuels and polymers. These compounds can be synthesized from biomass-derived precursors, highlighting their importance in green chemistry and sustainable materials science. For instance, acid chloride derivatives of furan carboxylic acids are valuable for producing furoate ester biofuels and polymers, underscoring the potential of 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid in similar applications (Dutta, Wu, & Mascal, 2015).
Biocatalysis for Furan Derivatives In biocatalysis, the transformation of bio-based furans into furan carboxylic acids through substrate-adapted whole cells showcases the potential for environmentally friendly synthesis of related compounds. This process highlights the role of 5-tert-Butyl-2-morpholin-4-ylmethyl-furan-3-carboxylic acid in the synthesis of valuable furan derivatives, which are pivotal in the polymer and fine chemical industries (Wen, Zhang, Zong, & Li, 2020).
properties
IUPAC Name |
5-tert-butyl-2-(morpholin-4-ylmethyl)furan-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)12-8-10(13(16)17)11(19-12)9-15-4-6-18-7-5-15/h8H,4-7,9H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKNRTGVGOFJAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(O1)CN2CCOCC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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